molecular formula C60H64O34 B15144617 Ternatin B4

Ternatin B4

Cat. No.: B15144617
M. Wt: 1329.1 g/mol
InChI Key: LPANCZMXTVCHJO-XSNITHBASA-N
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Description

Ternatin B4 is a cyclic peptide natural product known for its unique biological activities It is a member of the ternatin family, which are polyacylated derivatives of delphinidin 3,3′,5′-triglucoside

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ternatin B4 involves multiple steps, including the formation of peptide bonds and the introduction of acyl groups. The process typically starts with the synthesis of the core peptide structure, followed by the selective acylation of specific amino acid residues. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation. Protecting groups are used to prevent unwanted reactions at specific sites during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms capable of producing the compound. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of this compound. The compound is then extracted and purified using techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ternatin B4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Ternatin B4 has a wide range of scientific research applications:

Mechanism of Action

Ternatin B4 exerts its effects by binding to the elongation factor-1A (eEF1A) in the GTP-bound state, forming a ternary complex with aminoacyl-tRNA. This binding inhibits the accommodation of aminoacyl-tRNA into the ribosomal A site, thereby preventing protein synthesis . The inhibition of eEF1A disrupts the translation elongation process, leading to the suppression of protein production in cells.

Comparison with Similar Compounds

Ternatin B4 is often compared with other cyclic peptides such as Didemnin B and Cytotrienin. These compounds share a similar mechanism of action by targeting the elongation factor-1A (eEF1A) complex . this compound exhibits distinct kinetic properties and inhibition efficacies, making it unique in its biological activity. Similar compounds include:

  • Didemnin B
  • Cytotrienin
  • Ternatin A1, A2, B1, B2, D1, and D2

These compounds differ in their structural features and specific biological activities, highlighting the diversity within the cyclic peptide family.

Properties

Molecular Formula

C60H64O34

Molecular Weight

1329.1 g/mol

IUPAC Name

3-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxymethyl]oxan-2-yl]oxyphenyl]chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoate

InChI

InChI=1S/C60H64O34/c61-19-35-44(71)48(75)52(79)57(91-35)86-28-9-3-24(4-10-28)6-12-41(68)84-21-37-46(73)50(77)54(81)59(93-37)89-33-14-25(13-32(43(33)70)88-58-53(80)49(76)45(72)36(92-58)20-83-40(67)11-5-23-1-7-26(62)8-2-23)56-34(17-29-30(64)15-27(63)16-31(29)87-56)90-60-55(82)51(78)47(74)38(94-60)22-85-42(69)18-39(65)66/h1-17,35-38,44-55,57-61,71-82H,18-22H2,(H4-,62,63,64,65,66,67,70)/b12-6+/t35-,36-,37-,38-,44-,45-,46-,47-,48+,49+,50+,51+,52-,53-,54-,55-,57-,58-,59-,60-/m1/s1

InChI Key

LPANCZMXTVCHJO-XSNITHBASA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=CC(=C3)C4=[O+]C5=CC(=CC(=C5C=C4O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)CC(=O)[O-])O)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)COC(=O)/C=C/C8=CC=C(C=C8)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(C(=CC(=C3)C4=[O+]C5=CC(=CC(=C5C=C4OC6C(C(C(C(O6)COC(=O)CC(=O)[O-])O)O)O)O)O)OC7C(C(C(C(O7)COC(=O)C=CC8=CC=C(C=C8)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)O)O)O)O

Origin of Product

United States

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